molecular formula C17H17N3O2S B267481 3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Cat. No. B267481
M. Wt: 327.4 g/mol
InChI Key: XNGKSQREVYWDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide, also known as N-acetyl-L-cysteine amide (NACA), is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. NACA is a derivative of N-acetylcysteine (NAC), which is a well-known antioxidant and mucolytic agent. However, NACA has been found to have superior antioxidant and neuroprotective properties compared to NAC.

Scientific Research Applications

NACA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. NACA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for diseases such as arthritis, asthma, and chronic obstructive pulmonary disease (COPD). Additionally, NACA has been found to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of NACA is not fully understood, but it is believed to act through multiple pathways. NACA has been found to increase the levels of glutathione, a potent antioxidant, in cells. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. NACA has been shown to modulate the activity of various signaling pathways involved in inflammation and cell death. It also has the ability to cross the blood-brain barrier and protect neurons from oxidative damage.
Biochemical and Physiological Effects
NACA has been found to have various biochemical and physiological effects in animal models and cell culture studies. It has been shown to reduce inflammation, oxidative stress, and cell death in various tissues. NACA has also been found to improve mitochondrial function and energy metabolism in cells. Additionally, NACA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NACA in lab experiments is its ability to cross the blood-brain barrier and protect neurons from oxidative damage. NACA is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using NACA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on NACA. One area of interest is its potential therapeutic applications in various diseases such as neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of NACA and its effects on various signaling pathways. Future research may also focus on developing more efficient methods for synthesizing NACA and improving its solubility in water.
Conclusion
In conclusion, N-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide, or NACA, is a chemical compound with potential therapeutic applications in various diseases. Its superior antioxidant and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. NACA has also been found to have anti-inflammatory and cardioprotective effects, which make it a potential therapeutic agent for other diseases. Further research is needed to fully understand the mechanism of action of NACA and its potential therapeutic applications.

Synthesis Methods

The synthesis of NACA involves the reaction of N-acetylcysteine with acetic anhydride and carbon disulfide in the presence of a base such as triethylamine. The resulting product is then reacted with N-methyl-N-phenylbenzamide to produce NACA. The synthesis of NACA is relatively simple and can be carried out in a laboratory setting.

properties

Product Name

3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(acetylcarbamothioylamino)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-17(23)19-14-8-6-7-13(11-14)16(22)20(2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H2,18,19,21,23)

InChI Key

XNGKSQREVYWDBW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.